molecular formula C11H12ClNO2 B1416314 2-Chloro-6-(morpholin-4-yl)benzaldehyde CAS No. 68415-31-6

2-Chloro-6-(morpholin-4-yl)benzaldehyde

Cat. No.: B1416314
CAS No.: 68415-31-6
M. Wt: 225.67 g/mol
InChI Key: ZVRQUHIYZASEFQ-UHFFFAOYSA-N
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Description

2-Chloro-6-(morpholin-4-yl)benzaldehyde is a chemical compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 225.67 .

Scientific Research Applications

Synthesis and Characterization of Morpholine Derivatives

Morpholine derivatives, such as 2-Chloro-6-(morpholin-4-yl)benzaldehyde, have been extensively utilized in the field of synthetic organic chemistry. A significant application is the synthesis and aminomethylation of specific compounds. For instance, the condensation of benzaldehyde with malononitrile and its derivatives in the presence of morpholine led to the formation of morpholinium salts with various structural complexities. These compounds, under specific reaction conditions, yield a series of products with potential biological activities, as demonstrated by in silico predictive analysis (Kurskova et al., 2021).

Morpholine's Role in Coordination Chemistry and Catalysis

Morpholine derivatives have also been explored for their role in coordination chemistry. A study on the coordination chemistry of copper (II) with various morpholine/piperazine derivatives revealed the formation of unique complex structures with distinct magnetic properties. These findings not only provide insights into the influence of structural components on the properties of the complexes but also pave the way for the application of these complexes in various fields, including material science and catalysis (Majumder et al., 2016).

Biological Activity and Potential Therapeutic Applications

The synthesis of new morpholine derivatives has led to the discovery of compounds with promising biological activities. A study involving the synthesis of Schiff base derivatives using morpholine highlighted their potential antibacterial and antifungal activities. These findings underscore the therapeutic potential of morpholine derivatives in the development of new antimicrobial agents (AlKaissi et al., 2015).

Structural Analysis and Material Science

Morpholine derivatives have been a subject of interest in structural analysis and material science as well. For example, the study of the crystal structure of the morpholine fungicide dimethomorph provided insights into the molecular interactions and structure, aiding in the understanding of its functional mechanisms and potential applications in material science (Kang et al., 2015).

Safety and Hazards

The safety information for 2-Chloro-6-(morpholin-4-yl)benzaldehyde indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-chloro-6-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)8-14)13-4-6-15-7-5-13/h1-3,8H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRQUHIYZASEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=CC=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100 mL round-bottom flask was charged with 2-chloro-6-fluorobenzaldehyde (8.00 g, 50.5 mmol, 1.00 equiv), morpholine (6.60 g, 75.8 mmol, 1.50 equiv), potassium carbonate (17.4 g, 126 mmol, 2.50 equiv), and dimethyl sulfoxide (50 mL). The resulting solution was stirred for 3 hour at 100° C. in an oil bath and then diluted with H2O (50 mL). The resulting mixture was extracted with ethyl acetate (3×100 mL) and the organic layers were combined, washed with H2O (2×50 mL), dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was chromatographed on a silica gel column with ethyl acetate/petroleum ether (1/9) to yield 5.00 g (44%) of 2-chloro-6-(morpholin-4-yl)benzaldehyde as a yellow solid. LCMS (ESI, m/z): 226 [M+H]+.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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